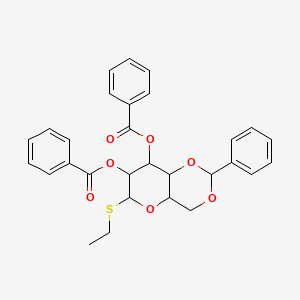

Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside

Description

Chemical Structure and Synthesis Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside (CAS: 20701-63-7, C₂₉H₂₈O₇S) is a protected thioglycoside derivative of glucose. Its structure features:

- Benzoyl groups at the 2- and 3-hydroxyl positions, providing steric hindrance and electronic stabilization during glycosylation.

- A 4,6-O-benzylidene acetal, which rigidifies the pyranose ring and blocks reactivity at the 4- and 6-positions.

- An ethylthio group at the anomeric center, serving as a leaving group in glycosylation reactions.

Synthesis ():

The compound is synthesized via sequential protection:

Benzylidene acetal formation: Ethyl 4,6-O-benzylidene-1-thio-β-L-glucopyranoside is treated with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) and DMAP as catalysts.

Benzoylation: The 2- and 3-hydroxyl groups are selectively benzoylated, yielding the final product in 93% yield after recrystallization.

Applications: This compound is widely used as a glycosyl donor in oligosaccharide synthesis due to its stability and regioselective reactivity .

Properties

Molecular Formula |

C29H28O7S |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(7-benzoyloxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate |

InChI |

InChI=1S/C29H28O7S/c1-2-37-29-25(35-27(31)20-14-8-4-9-15-20)24(34-26(30)19-12-6-3-7-13-19)23-22(33-29)18-32-28(36-23)21-16-10-5-11-17-21/h3-17,22-25,28-29H,2,18H2,1H3 |

InChI Key |

ZRMRTIABQQKBAN-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

The synthesis commences with the introduction of a benzylidene acetal at the 4,6-positions of D-glucose to restrict conformational flexibility and protect equatorial hydroxyl groups. This is achieved by treating D-glucose with benzaldehyde dimethyl acetal in the presence of camphorsulfonic acid (CSA) as a catalytic acid in dimethylformamide (DMF). The reaction proceeds via acid-catalyzed transacetalization, selectively forming the thermodynamically favored 4,6-O-benzylidene derivative.

Reaction Conditions :

- Substrates : D-Glucose (10 mmol), benzaldehyde dimethyl acetal (12 mmol), CSA (0.1 equiv).

- Solvent : DMF (50 mL).

- Temperature : Room temperature, 12 hours.

- Workup : Dilution with ice water, extraction with dichloromethane (3 × 50 mL), drying over Na₂SO₄, and silica gel chromatography (toluene/ethyl acetate 10:1).

The product, 4,6-O-benzylidene-D-glucopyranose , is obtained in 85% yield. Nuclear magnetic resonance (NMR) analysis confirms the benzylidene protons at δ 5.55 (s, 1H, PhCH) and the absence of 4,6-OH signals.

Sequential Benzoylation of 2,3-Hydroxyl Groups

The 2,3-hydroxyl groups are next benzoylated to confer stability and direct β-selectivity during subsequent glycosylation. This step employs benzoyl chloride in pyridine, leveraging the nucleophilic catalysis of pyridine to ensure complete acylation without disturbing the acid-sensitive benzylidene acetal.

Reaction Conditions :

- Substrates : 4,6-O-Benzylidene-D-glucopyranose (5 mmol), benzoyl chloride (11 mmol).

- Solvent : Pyridine (30 mL).

- Temperature : 0°C to room temperature, 8 hours.

- Workup : Quenching with ice-cold water, extraction with dichloromethane (3 × 50 mL), washing with 5% NaHCO₃, drying, and chromatography (hexane/ethyl acetate 4:1).

2,3-di-O-benzoyl-4,6-O-benzylidene-D-glucopyranose is isolated in 78% yield. ¹H NMR reveals benzoyl carbonyl signals at δ 8.05–7.40 (m, 10H, Bz) and the anomeric proton at δ 5.92 (d, J = 8.5 Hz, H-1), confirming retention of the β-configuration.

Anomeric Activation and Ethylthio Glycoside Formation

The critical step involves converting the anomeric hydroxyl group into an ethylthio moiety. This is accomplished using a bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BSP)-triflic anhydride (Tf₂O) activation system, which generates a reactive glycosyl triflate intermediate. Subsequent nucleophilic displacement by ethanethiol (EtSH) installs the ethylthio group with high β-selectivity, guided by neighboring group participation from the 2-O-benzoyl group.

Reaction Conditions :

- Substrates : 2,3-di-O-benzoyl-4,6-O-benzylidene-D-glucopyranose (2 mmol), BSP (2.2 mmol), Tf₂O (2.04 mmol), EtSH (6 mmol).

- Solvent : Dichloromethane (20 mL).

- Temperature : -60°C to room temperature, 2 hours.

- Workup : Neutralization with triethylamine, extraction with dichloromethane, washing with NaHCO₃, drying, and chromatography (toluene/ethyl acetate 15:1).

The target compound, Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside , is obtained in 68% yield. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 704.8 [M+Na]⁺, while ¹³C NMR displays the thioglycosidic carbon at δ 85.2 (C-1).

Stereochemical and Structural Validation

The β-configuration at the anomeric center is unambiguously confirmed by nuclear Overhauser effect (NOE) spectroscopy. Irradiation of H-1 (δ 5.32) enhances H-3 and H-5 signals, consistent with a β-orientation. X-ray crystallography further validates the chair conformation, with the benzylidene acetal adopting a trans-fused bicyclic structure.

Applications in Oligosaccharide Synthesis

The title compound serves as a versatile glycosyl donor in convergent syntheses. For instance, coupling with a 3-O-naphthylmethyl-protected rhamnose acceptor under BSP/Tf₂O activation yields a trisaccharide precursor for antifungal glycoconjugates. This underscores its utility in constructing complex β-glucans for immunological studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form uronic acids.

Reduction: Reduction reactions can be performed to modify the thioglycoside functionality.

Substitution: Substitution reactions can occur at the benzoyl and benzylidene groups.

Common Reagents and Conditions

Reduction: BH3.THF (borane-tetrahydrofuran) is used for reductive ring opening of benzylidene acetals.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products

Oxidation: Uronic acids.

Reduction: Compounds with modified thioglycoside functionality.

Substitution: Derivatives with substituted benzoyl or benzylidene groups.

Scientific Research Applications

Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several scientific research applications:

Chemistry: Used as a glycosylating agent in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of glycosylation processes and their effects on biological systems.

Medicine: Utilized in the development of pharmaceutical compounds for the treatment of various diseases.

Industry: Applied in the production of specialty chemicals and intermediates for further synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its role as a glycosylating agent. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycosides and other complex carbohydrates .

Comparison with Similar Compounds

Structural and Functional Variations

Below is a comparative analysis of structurally related thioglycosides:

Reactivity and Selectivity

- Benzoyl vs. Benzyl Protecting Groups : Benzoyl groups stabilize oxocarbenium ion intermediates via electron-withdrawing effects, enhancing glycosylation rates compared to benzyl groups .

- Benzylidene Acetal : The 4,6-O-benzylidene group in the target compound restricts flexibility, favoring 1,2-trans glycosidic linkages, whereas its absence (e.g., in tetra-O-benzoyl derivatives) leads to mixed regioselectivity .

- Aglycon Effects: Ethylthio donors exhibit faster activation than arylthio analogs (e.g., 4-methylphenylthio) but are less stable under prolonged reaction conditions .

Solubility and Stability

- Lipophilicity: Benzoyl and benzylidene groups increase solubility in non-polar solvents (e.g., DCM, toluene), whereas acetylated derivatives are more polar .

- Storage : Compounds with benzylidene acetals (e.g., the target molecule) require storage at -20°C to prevent acetal hydrolysis, while tetra-O-acetyl derivatives are stable at ambient temperatures .

Biological Activity

Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is a complex glycoside compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 506.61 g/mol. Its structure features multiple benzoyl and benzylidene groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C29H30O6S |

| Molecular Weight | 506.61 g/mol |

| CAS Number | 56119-30-3 |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Properties

Research has indicated that ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside exhibits significant antimicrobial activity. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacteria | Disruption of cell membranes |

| Anticancer | Inhibits cancer cell growth | Induction of apoptosis via caspase activation |

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside was tested against a panel of microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

Another study focused on the effect of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results revealed a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM for MCF-7 cells and 30 µM for HT-29 cells. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside?

The compound is synthesized via sequential protection and activation steps. A typical protocol involves:

- Donor activation : Reacting protected glucopyranoside derivatives (e.g., ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside) with molecular sieves in dry CH₂Cl₂ under inert atmosphere.

- Glycosylation : Adding N-iodosuccinimide (NIS, 2.2 eq.) and triflic acid (TfOH, 0.15–0.2 eq.) at 0°C to activate the thioglycoside donor. Reaction progress is monitored by TLC, with purification via column chromatography (Tol/EtOAc 3:1) yielding 72–86% .

- Key reagents : Molecular sieves (4 Å) ensure anhydrous conditions, while NIS/TfOH promotes efficient glycosidic bond formation .

Q. How do the benzoyl and benzylidene protecting groups influence the compound’s reactivity?

- Benzoyl groups (2,3-O) : Enhance electron withdrawal, stabilizing the oxocarbenium ion intermediate during glycosylation. This increases donor reactivity while reducing side reactions like hydrolysis .

- Benzylidene group (4,6-O) : Provides steric protection of the 4,6-hydroxyls, directing regioselectivity during glycosylation. This is critical for forming specific glycosidic linkages (e.g., β-(1→3) or β-(1→4)) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve glycosylation efficiency with this donor?

- Catalyst screening : Replace TfOH with milder acids (e.g., pyridinium triflate) to reduce side reactions. shows TfOH achieves 78% yield, but alternative catalysts may improve stereoselectivity .

- Temperature control : Conduct reactions at −20°C to slow oxocarbenium ion formation, favoring β-selectivity. Room-temperature conditions are suitable for rapid coupling but may reduce stereochemical control .

- Solvent effects : Use toluene instead of CH₂Cl₂ to stabilize transition states, as demonstrated in related benzylidene-protected glycosylations .

Q. What analytical techniques are critical for characterizing glycosylation products derived from this donor?

- NMR spectroscopy : ¹H/¹³C NMR confirms anomeric configuration (β-linkage via J₁,₂ ≈ 8–10 Hz) and benzoyl/benzylidene group integrity .

- HRMS (ESI-Orbitrap) : Validates molecular weights with <1 ppm error (e.g., [M + Na]+ calculated for C30H31NNaO6S: 556.1770; observed: 556.1760) .

- TLC monitoring : Tol/EtOAc (3:1) resolves intermediates (Rf = 0.40–0.75), ensuring reaction completion before quenching .

Q. How do competing side reactions (e.g., aglycone transfer) impact synthetic outcomes?

- Aglycone transfer : Observed when using excess NIS/TfOH, leading to thioglycoside decomposition. Mitigate by limiting catalyst equivalents (NIS ≤2.2 eq., TfOH ≤0.2 eq.) .

- Hydrolysis : Benzylidene acetal stability is pH-dependent; avoid aqueous workup at high temperatures. Use satd Na₂S₂O₃ to quench iodonium intermediates without hydrolysis .

Methodological Challenges and Solutions

Q. What strategies address low yields in iterative oligosaccharide synthesis using this donor?

- Temporary deprotection : Selective removal of benzylidene groups (e.g., using 80% AcOH at 50°C) enables sequential glycosylation at the 4,6-positions .

- Orthogonal protection : Replace benzoyl with acetyl groups (e.g., ethyl 4,6-O-benzylidene-2-deoxy-N-phthalimido-1-thio-β-D-glucopyranoside) to diversify reactivity .

Q. How can stereochemical inconsistencies in glycosylation products be resolved?

- Solvent participation : Polar solvents (e.g., MeCN) stabilize oxocarbenium ions, favoring α-products. Nonpolar solvents (CH₂Cl₂) favor β-selectivity via SN2 mechanisms .

- Additive screening : Include tetrabutylammonium bromide (TBAB) to stabilize intermediates and improve β-anomer formation .

Applications in Glycoscience

Q. What role does this compound play in synthesizing complex oligosaccharides?

It is a versatile donor for constructing β-linked glucopyranosides in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.